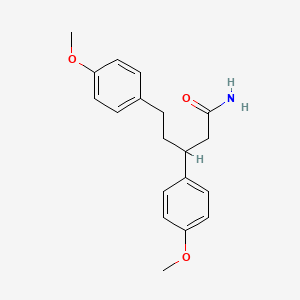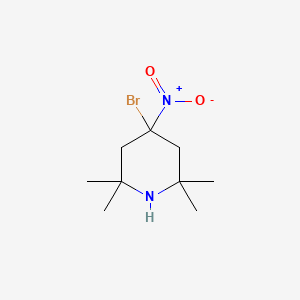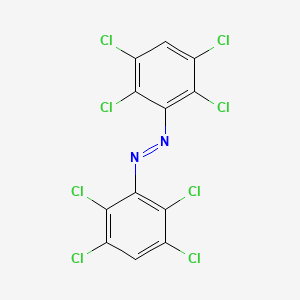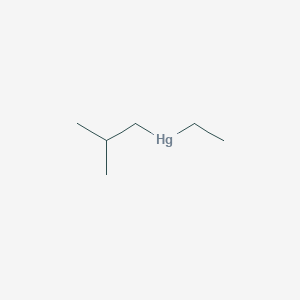
(2,2'-L-Serine)-gramicidin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-L-Serine)-gramicidin S is a synthetic derivative of gramicidin S, a well-known cyclic peptide antibiotic. Gramicidin S is known for its potent antimicrobial properties and is used in various medical and industrial applications. The modification with (2,2’-L-Serine) aims to enhance its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,2’-L-Serine)-gramicidin S typically involves the following steps:
Peptide Synthesis: The cyclic peptide backbone of gramicidin S is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.
Serine Modification: The incorporation of (2,2’-L-Serine) is achieved through selective coupling reactions, often using protecting groups to ensure specificity.
Cyclization: The linear peptide is cyclized under specific conditions to form the stable cyclic structure.
Industrial Production Methods: Industrial production of (2,2’-L-Serine)-gramicidin S involves large-scale peptide synthesis techniques, often utilizing automated peptide synthesizers and high-throughput purification methods such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: (2,2’-L-Serine)-gramicidin S can undergo oxidation reactions, particularly at the serine residues, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains, potentially altering its biological activity.
Substitution: Substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Enhanced antimicrobial activity.
Reduced Derivatives: Altered stability and solubility.
Substituted Derivatives: Improved specificity and potency.
Wissenschaftliche Forschungsanwendungen
(2,2’-L-Serine)-gramicidin S has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties and potential as a therapeutic agent.
Medicine: Explored for its use in treating bacterial infections and as a component in drug delivery systems.
Industry: Utilized in the development of antimicrobial coatings and materials.
Wirkmechanismus
The mechanism of action of (2,2’-L-Serine)-gramicidin S involves:
Membrane Disruption: The cyclic peptide structure allows it to insert into bacterial membranes, disrupting their integrity and leading to cell lysis.
Molecular Targets: Primarily targets bacterial cell membranes, but may also interact with other cellular components.
Pathways Involved: Involves pathways related to membrane permeability and ion transport.
Vergleich Mit ähnlichen Verbindungen
Gramicidin S: The parent compound, known for its antimicrobial properties.
Bacitracin: Another cyclic peptide antibiotic with a different mechanism of action.
Polymyxin B: A cyclic peptide antibiotic that targets bacterial membranes.
Uniqueness:
Enhanced Stability: The incorporation of (2,2’-L-Serine) enhances the stability of the compound.
Improved Activity: Modifications can lead to improved antimicrobial activity and specificity.
This structure provides a comprehensive overview of (2,2’-L-Serine)-gramicidin S. For detailed and specific information, consulting scientific literature and reliable sources is recommended.
Eigenschaften
CAS-Nummer |
75993-96-3 |
|---|---|
Molekularformel |
C48H84N12O12 |
Molekulargewicht |
1021.3 g/mol |
IUPAC-Name |
(3S,6S,9S,12S,15S,21S,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-bis(hydroxymethyl)-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone |
InChI |
InChI=1S/C48H84N12O12/c1-25(2)21-31-41(65)55-33(23-61)47(71)59-19-11-15-35(59)43(67)58-38(28(7)8)46(70)52-30(14-10-18-50)40(64)54-32(22-26(3)4)42(66)56-34(24-62)48(72)60-20-12-16-36(60)44(68)57-37(27(5)6)45(69)51-29(13-9-17-49)39(63)53-31/h25-38,61-62H,9-24,49-50H2,1-8H3,(H,51,69)(H,52,70)(H,53,63)(H,54,64)(H,55,65)(H,56,66)(H,57,68)(H,58,67)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
HKFAPAJSPVVFOZ-YRYMBYOHSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CO)CC(C)C)CCCN)C(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















